molecular formula C9H10F3N B1447749 2-(3,3,3-Trifluoropropyl)aniline CAS No. 1384429-88-2

2-(3,3,3-Trifluoropropyl)aniline

Cat. No.: B1447749
CAS No.: 1384429-88-2
M. Wt: 189.18 g/mol
InChI Key: QOJQZQUKDHVIPF-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropyl)aniline is a fluorinated aromatic amine with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropyl)aniline involves multiple steps. One common method starts with the corresponding nitrobenzaldehydes, which are transformed into 3-(nitrophenyl)propanoic acids. The carboxylic group of these acids is then converted into the trifluoromethyl group using sulfur tetrafluoride (SF4) . This process yields ortho-, meta-, and para-isomers of this compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated aromatic compounds, amines, and substituted anilines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,3,3-Trifluoropropyl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, especially in designing molecules with enhanced bioavailability and metabolic stability.

    Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, which exhibit superior hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property makes it effective in modulating biological pathways and interacting with enzymes and receptors involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3,3-Trifluoropropyl)trimethoxysilane
  • 3-(3,3,3-Trifluoropropyl)aniline
  • 4-(3,3,3-Trifluoropropyl)aniline

Uniqueness

Compared to its analogs, 2-(3,3,3-Trifluoropropyl)aniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high thermal stability and hydrophobicity .

Properties

IUPAC Name

2-(3,3,3-trifluoropropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJQZQUKDHVIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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